molecular formula C17H18N4O3 B2656714 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034551-16-9

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2656714
CAS No.: 2034551-16-9
M. Wt: 326.356
InChI Key: UEDZBIXJDLVGJL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazole ring, and an isoxazole ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The compound contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds have been synthesized via reactions such as the Van Leusen reaction .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

The synthesis of heterocyclic compounds demonstrates the versatile applications of furan and pyrazole derivatives in the formation of complex heterocyclic structures. For instance, studies have shown the ability to synthesize various pyrazole, isoxazole, and pyrimidine derivatives through the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters with nitrogen nucleophiles, highlighting the potential for diverse chemical modifications and the synthesis of novel compounds (Mohareb et al., 2004).

Antileukemic and Anticancer Activities

The compound's derivatives have been explored for their antileukemic activities, showcasing the potential of furanyl and pyranyl derivatives synthesized from related compounds in contributing to the development of antileukemic therapies (Earl & Townsend, 1979). Moreover, the synthesis of pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazole derivatives from chalcones, including furan derivatives, has been linked to significant antimicrobial and anticancer activities, offering insights into the design of new therapeutic agents (Zaki et al., 2018).

Analytical and Spectral Studies

Analytical and spectral studies of furan-containing organic ligands have been conducted, with a focus on synthesizing and characterizing transition metal complexes, to understand their chelating properties and antimicrobial activity. This research demonstrates the compound's applicability in creating materials with potential biological and chemical applications (Patel, 2020).

Synthetic Precursors and Antibacterial Agents

The compound and its derivatives serve as synthetic precursors for the synthesis of novel azines and azolotriazines, which possess diverse biological activities. This illustrates the role of such compounds in generating new antibacterial agents, thereby contributing to the fight against microbial resistance (Sanad & Mekky, 2018).

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(16-13-4-1-2-5-15(13)24-20-16)18-7-8-21-11-12(10-19-21)14-6-3-9-23-14/h3,6,9-11H,1-2,4-5,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDZBIXJDLVGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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